Curarine

説明

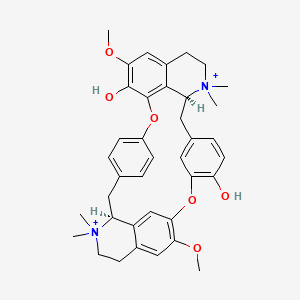

Structure

3D Structure

特性

CAS番号 |

22260-42-0 |

|---|---|

分子式 |

C38H44N2O6+2 |

分子量 |

624.8 g/mol |

IUPAC名 |

(1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30-/m0/s1 |

InChIキー |

PXXYOLIWFSWZNP-KYJUHHDHSA-P |

SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

異性体SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

正規SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

他のCAS番号 |

22260-42-0 |

同義語 |

7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Curarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curarine, and more specifically its most active and well-studied component, d-tubothis compound, represents a cornerstone in the history of pharmacology and anesthesia. Originally utilized as an arrow poison by indigenous South American tribes, its potent paralytic properties have been harnessed and refined for modern medical applications, primarily as a neuromuscular blocking agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on d-tubothis compound, detailing its molecular interactions, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor

The primary mechanism of action of d-tubothis compound is as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][3][4][5] In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs on the postsynaptic membrane of the muscle fiber. This binding event triggers the opening of the ion channel associated with the nAChR, leading to an influx of sodium ions and depolarization of the muscle cell membrane, which ultimately results in muscle contraction.[6]

d-tubothis compound, due to its structural similarity to acetylcholine, including the presence of quaternary amino groups, binds to the same recognition sites on the nAChR.[1][2] However, this binding does not lead to the conformational change required for channel opening. Instead, it physically obstructs the binding of acetylcholine, thereby preventing depolarization of the motor endplate and subsequent muscle contraction.[5] This mode of action classifies d-tubothis compound as a non-depolarizing neuromuscular blocking agent.[5][7] The competitive nature of this antagonism means that the effects of d-tubothis compound can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[3]

Recent studies have also suggested a more complex interaction, where d-tubothis compound may also act as a weak partial agonist at fetal-type nAChRs and can block the open ion channel, in addition to its primary competitive antagonistic action. Furthermore, there is evidence that d-tubothis compound can stabilize the receptor in a desensitized, non-conducting conformation.

Signaling Pathway at the Neuromuscular Junction

The signaling cascade at the neuromuscular junction, and the point of intervention by this compound, can be visualized as follows:

Quantitative Pharmacological Data

The potency and affinity of d-tubothis compound for the nicotinic acetylcholine receptor have been quantified in numerous studies using various experimental models. The following table summarizes key quantitative data.

| Parameter | Value | Species/Model | Experimental Condition | Reference |

| Kd | 35 nM (high-affinity) | Torpedo | Photoaffinity labeling with d-[3H]tubothis compound | [4] |

| 1.2 µM (low-affinity) | Torpedo | Photoaffinity labeling with d-[3H]tubothis compound | [4] | |

| Ki | 20 nM | Torpedo | Inhibition of α-bungarotoxin binding | [8] |

| 10 µM (at 37°C) | Torpedo | Inhibition of [3H]perhydrohistrionicotoxin binding | [9] | |

| 100 µM (at 22°C) | Torpedo | Inhibition of [3H]perhydrohistrionicotoxin binding | [9] | |

| IC50 | 41 ± 2 nM | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |

| 3.8 µM | Rat phrenic nerve-diaphragm | Twitch response inhibition | [11] | |

| ~2 x 10-6 M | Rat phrenic nerve-diaphragm | - | [11] | |

| ED50 | 0.25 µg/ml | Rat phrenic nerve-diaphragm | - | [11] |

| kon | 1.2 ± 0.2 x 108 M-1s-1 | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |

| koff | 5.9 ± 1.3 s-1 | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (d-tubothis compound) by measuring its ability to compete with a radiolabeled ligand for binding to the nAChR.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ, mammalian muscle tissue) or cultured cells expressing the receptor in a cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate tubes for:

-

Total Binding: Membrane preparation, radiolabeled ligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin), and assay buffer.

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of d-tubothis compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the d-tubothis compound concentration.

-

Determine the IC50 value (the concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recording at the Neuromuscular Junction

Electrophysiology allows for the direct measurement of the functional consequences of d-tubothis compound's interaction with the nAChR.

Methodology:

-

Preparation:

-

Isolate a nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm) and place it in a recording chamber perfused with a physiological saline solution.

-

-

Recording Setup:

-

Use microelectrodes to impale a muscle fiber near the endplate region to record the membrane potential (intracellular recording) or place an electrode in the synaptic cleft to record synaptic currents (extracellular or patch-clamp recording).

-

Stimulate the motor nerve with a suction electrode to evoke end-plate potentials (EPPs) or end-plate currents (EPCs).

-

-

Data Acquisition:

-

Record the amplitude and time course of spontaneous miniature end-plate potentials/currents (mEPPs/mEPCs) and evoked EPPs/EPCs in the absence of d-tubothis compound (control).

-

Perfuse the preparation with a known concentration of d-tubothis compound and repeat the recordings.

-

-

Data Analysis:

-

Measure the reduction in the amplitude of mEPPs/mEPCs and EPPs/EPCs in the presence of d-tubothis compound.

-

For voltage-clamp experiments, analyze the effect of d-tubothis compound on the peak current and decay time constant of the EPCs.

-

Construct dose-response curves to determine the concentration of d-tubothis compound that produces a 50% reduction in the postsynaptic response (IC50).

-

References

- 1. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of d-tubothis compound binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Curarine's Competitive Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curarine, and its principal alkaloid d-tubothis compound, have historically been instrumental in the characterization of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth analysis of this compound's mechanism of action as a competitive antagonist of nAChRs. It consolidates quantitative data on its binding affinities across various nAChR subtypes, details the experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and molecular biology who are investigating the modulation of nicotinic cholinergic systems.

Introduction to this compound and Nicotinic Acetylcholine Receptors

Curare is a general term for a variety of plant-derived arrow poisons historically used by indigenous people in South America for hunting. The primary active component responsible for its paralytic effects is the alkaloid d-tubothis compound. This compound has been pivotal in the field of pharmacology, leading to the development of modern neuromuscular blocking agents used in anesthesia.

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. They are pentameric structures composed of various combinations of subunits (α1-α10, β1-β4, γ, δ, ε), which determine their pharmacological and physiological properties. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the extracellular domain of nAChRs triggers a conformational change, opening a central ion pore and leading to cation influx and neuronal depolarization.

Mechanism of Action: Competitive Antagonism

d-Tubothis compound functions as a classical competitive antagonist at the nicotinic acetylcholine receptor. Its mechanism of action involves the direct competition with acetylcholine for the same binding sites on the receptor. By occupying these sites, d-tubothis compound prevents ACh from binding and activating the receptor, thereby inhibiting the opening of the ion channel and preventing depolarization of the postsynaptic membrane. This blockade of neuromuscular transmission results in skeletal muscle relaxation and, at higher doses, paralysis.

Recent structural studies have further elucidated this mechanism, revealing that d-tubothis compound stabilizes the nAChR in a desensitized-like, non-conducting state. This stabilization in a closed conformation effectively prevents the channel from opening, even in the presence of an agonist.

Quantitative Analysis of this compound-nAChR Interaction

The affinity of d-tubothis compound for nAChRs varies significantly depending on the subunit composition of the receptor subtype. The following tables summarize the available quantitative data for the inhibitory activity of d-tubothis compound against various nAChRs.

| Receptor Subtype | Ligand | Assay Type | Preparation | IC50 | Ki | Reference |

| Embryonic Mouse Muscle | (+)-tubothis compound | Macroscopic Current Recording | BC3H-1 cells | 41 ± 2 nM | [1] | |

| Bovine Adrenal Medulla | tubothis compound | Catecholamine Secretion | Chromaffin cells | 0.7 (0.5-0.9) µM | [2] | |

| Rat Neuronal α2β2 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | 3.6 µM (Kb) | [3] | |

| Rat Neuronal α3β2 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | 390 nM (Kb) | [3] | |

| Rat Neuronal α2β4 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | Potentiates at low concentrations | [3] | |

| Rat Neuronal α3β4 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | Potentiates at low concentrations | [3] |

| Receptor Source | Ligand | Assay Type | Preparation | Kd (high affinity) | Kd (low affinity) | Reference |

| Torpedo AcChoR | d-[3H]tubothis compound | Photoaffinity Labeling | AcChoR-rich membranes | 35 nM | 1.2 µM | [4] |

| Torpedo AcChoR | d-tubothis compound | Agonist-inhibitable incorporation | nAChR-rich membranes | 30 nM | 8 µM | [5] |

| Torpedo electric organ | d-tubothis compound | [3H]perhydrohistrionicotoxin binding | Membranes | 100 µM (Ki at 22°C) | [6] |

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on several key experimental techniques. Detailed methodologies for two of the most common approaches are provided below.

Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand (in this case, d-tubothis compound) to a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of d-tubothis compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

Unlabeled d-tubothis compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target nAChR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., nicotine).

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of d-tubothis compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the d-tubothis compound concentration.

-

Fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to assess the effect of antagonists like d-tubothis compound.

Objective: To determine the inhibitory effect and mechanism of d-tubothis compound on nAChR-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

TEVC amplifier and data acquisition system.

-

Microelectrodes (voltage and current).

-

Perfusion system.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Agonist solution (e.g., acetylcholine in recording solution).

-

Antagonist solution (d-tubothis compound in recording solution).

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ. Fill the electrodes with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the voltage and current electrodes.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

-

Agonist Application: Apply a pulse of the agonist solution to elicit an inward current. Record the peak current amplitude.

-

Antagonist Application: Perfuse the oocyte with the d-tubothis compound solution for a set period.

-

Co-application: Apply the agonist in the presence of d-tubothis compound and record the inhibited current.

-

Washout: Perfuse with the recording solution to wash out the antagonist and agonist.

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of different concentrations of d-tubothis compound.

-

Plot the percentage of inhibition against the logarithm of the d-tubothis compound concentration.

-

Fit the data to determine the IC50 value.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist dose-response curves in the absence and presence of a fixed concentration of d-tubothis compound. A rightward shift in the dose-response curve with no change in the maximal response is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways

Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and can trigger various downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 5. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

From Poison Dart to Precision Medicine: The History of Curare and the Isolation of d-Tubocurarine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of curare, the potent arrow poison utilized for centuries by indigenous South American tribes, and the subsequent isolation of its principal active alkaloid, d-tubocurarine. We delve into the ethnobotanical origins of curare, detailing its traditional preparation and use. The narrative then transitions to the pivotal moments in Western scientific investigation, from early European encounters to the groundbreaking physiological experiments that unraveled its mechanism of action. A significant focus is placed on the meticulous process of isolating and characterizing d-tubothis compound, a landmark achievement that revolutionized the fields of pharmacology and anesthesiology. This guide presents key quantitative data in structured tables, details seminal experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, offering a robust resource for professionals in the life sciences.

Introduction: The Enigmatic Arrow Poison

For centuries, tales of a mysterious and potent poison used by indigenous peoples of the Amazon rainforest to hunt prey circulated among European explorers. This substance, known as curare, could induce rapid muscle paralysis, leading to asphyxiation, yet the meat of the poisoned animal remained safe for consumption.[1] The name "curare" itself is a European interpretation of indigenous words like "ourari" or "woorari," loosely translating to "poison."[2]

Early accounts, such as those by Sir Walter Raleigh in the late 16th century, brought the legend of this "flying death" to Europe, sparking scientific curiosity that would span centuries.[3] This guide traces the journey of curare from its ethnobotanical roots to its transformation into a cornerstone of modern medicine.

Ethnobotany and Traditional Preparation of Curare

The preparation of curare was a closely guarded secret among various South American tribes. The primary botanical sources were woody vines of the genera Strychnos (family Loganiaceae) and Chondrodendron (family Menispermaceae).[4] The specific composition of the poison varied between regions and tribes, leading to different types of curare, traditionally classified by the containers they were stored in:

-

Tube Curare: Stored in bamboo tubes, this form was primarily derived from Chondrodendron tomentosum and was found to be the most toxic, with its primary active alkaloid being d-tubothis compound .[5]

-

Pot Curare: Kept in clay pots, this was a mixture of extracts from both Menispermaceae and Loganiaceae.[5]

-

Calabash Curare: Stored in gourds, this type was often derived from Strychnos toxifera, with toxiferine as a major active component.[6]

The preparation process, as first documented in detail by Alexander von Humboldt in 1807, involved scraping the bark and roots of these vines, boiling them for an extended period, and then straining and evaporating the liquid to produce a thick, dark paste.[5] The potency of the resulting curare was often tested on animals.[1]

Diagram 1: Traditional Curare Preparation Workflow

Caption: A simplified workflow of traditional curare preparation.

Early Scientific Investigations: Unraveling the Mystery

The 19th century marked a turning point in the scientific understanding of curare. Key figures and their contributions are summarized below:

-

Charles Waterton (1825): This English naturalist was among the first to demonstrate that an animal poisoned with curare could be kept alive with artificial respiration, suggesting that the poison did not directly affect the heart.[7]

-

Claude Bernard (mid-1850s): The French physiologist conducted a series of elegant experiments that precisely located the site of action of curare. His work, detailed in the experimental protocols section, demonstrated that curare blocks the transmission of nerve impulses to muscles at the neuromuscular junction.[8][9]

Diagram 2: Timeline of Early Curare Research

Caption: Key milestones in the early scientific study of curare.

The Gill Expedition: Securing the Source

Despite the growing scientific interest, a stable and reliable supply of curare for research was a major obstacle. This changed with the expedition of Richard Gill in 1938. Motivated by his own neurological ailment, Gill traveled to the Amazon rainforest in Ecuador and, through his established rapport with the indigenous people, was able to observe the preparation of curare and collect a significant quantity of the raw plant material (Chondrodendron tomentosum) and the prepared paste.[10][11] Gill's expedition provided 25 pounds of crude curare to the pharmaceutical company E.R. Squibb and Sons, which led to the development of the first standardized and commercially available curare preparation, Intocostrin .[12]

The Isolation of d-Tubothis compound: A Pharmacological Breakthrough

The pivotal moment in the history of curare was the isolation of its primary active constituent. In 1935, Harold King, a chemist at the National Institute for Medical Research in London, successfully isolated and crystallized the pure alkaloid from a museum sample of tube curare.[13][14] He named this compound d-tubothis compound .[13] King also made significant progress in elucidating its chemical structure, although a minor correction was made decades later.[2]

Experimental Protocol: Isolation of d-Tubothis compound (Reconstructed from Historical Accounts)

-

Extraction: The crude curare paste, derived from Chondrodendron tomentosum, would first be subjected to solvent extraction. An acidified aqueous solution would be used to dissolve the water-soluble alkaloids, including d-tubothis compound.

-

Basification and Solvent Partitioning: The acidic aqueous extract would then be made alkaline, causing the alkaloids to precipitate. This mixture would then be partitioned with an immiscible organic solvent, such as chloroform (B151607) or ether, to extract the free base form of the alkaloids.

-

Purification: The organic extract containing the crude alkaloids would be subjected to further purification steps. This likely involved repeated acid-base extractions and may have included early forms of chromatography to separate d-tubothis compound from other minor alkaloids present in the curare.

-

Crystallization: The purified d-tubothis compound would then be crystallized from a suitable solvent system. This process would yield the pure, crystalline d-tubothis compound chloride.

Diagram 3: d-Tubothis compound Isolation Workflow

Caption: A generalized workflow for the isolation of d-tubothis compound.

Mechanism of Action: The Neuromuscular Blockade

Claude Bernard's pioneering work laid the foundation for understanding how curare exerts its paralytic effects. Later research, aided by the availability of pure d-tubothis compound, elucidated the precise molecular mechanism.

d-Tubothis compound is a non-depolarizing neuromuscular blocking agent.[15] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5] By binding to these receptors, d-tubothis compound prevents the neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction. This results in flaccid paralysis of skeletal muscles. The effects of d-tubothis compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete d-tubothis compound for receptor binding.[5]

Diagram 4: Signaling Pathway of Neuromuscular Transmission and d-Tubothis compound Blockade

Caption: Mechanism of d-tubothis compound at the neuromuscular junction.

Quantitative Data

The following tables summarize key quantitative data related to d-tubothis compound and other curare alkaloids.

Table 1: Lethal Dose (LD50) of d-Tubothis compound

| Species | Route of Administration | LD50 (mg/kg) |

| Mice | Intravenous | 0.13 |

| Rabbits | Intravenous | 0.146 |

Data sourced from Wikipedia.[6]

Table 2: Comparative Inhibitory Concentrations (IC50) of Curare Alkaloids at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Assay | IC50 (µM) |

| d-Tubothis compound | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 0.39 |

| BBIQA1 (from Matis poison) | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 26.3 |

| BBIQA2 (from Matis poison) | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 8.75 |

| d-Tubothis compound | human α7 nAChR | [¹²⁵I]-αBgt binding | 7.77 |

| BBIQA2 (from Matis poison) | human α7 nAChR | [¹²⁵I]-αBgt binding | 5.52 |

Data sourced from a 2019 study on curare alkaloids from Matis dart poison.[16][17]

Clinical Applications and Legacy

The introduction of Intocostrin and later pure d-tubothis compound into clinical practice in the 1940s revolutionized anesthesiology.[8] For the first time, surgeons could achieve profound muscle relaxation during procedures without resorting to dangerously deep levels of general anesthesia.[3] This was particularly beneficial in abdominal and thoracic surgeries. While d-tubothis compound itself has been largely superseded by synthetic neuromuscular blocking agents with more favorable side-effect profiles, its discovery and development paved the way for modern anesthesia and critical care medicine.

Conclusion

The story of curare and d-tubothis compound is a remarkable journey from the depths of the Amazon rainforest to the forefront of modern medicine. It is a testament to the importance of ethnobotany, the power of rigorous scientific inquiry, and the profound impact that the study of natural products can have on human health. The isolation of d-tubothis compound not only provided a powerful new tool for clinicians but also deepened our fundamental understanding of neurotransmission. This in-depth guide serves as a comprehensive resource for appreciating the rich history and scientific significance of this once-feared poison that became a life-saving medicine.

References

- 1. Typewritten description of curare for Encyclopaedia Britannica, by Mr. Richard C. Gill - Archival Collections Catalogue [archivalcollections.library.mcgill.ca]

- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curare - Molecule of the Month - August 2024 - JSMol version [chm.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Curare - Wikipedia [en.wikipedia.org]

- 6. Tubothis compound chloride - Wikipedia [en.wikipedia.org]

- 7. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 8. scispace.com [scispace.com]

- 9. Claude Bernard on the action of curare - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. anaesthetists.org [anaesthetists.org]

- 12. ovid.com [ovid.com]

- 13. ecronicon.net [ecronicon.net]

- 14. Harold King. A notable contributor to anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 16. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Curarine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curarine alkaloids are a complex group of naturally occurring organic compounds, primarily classified as isoquinoline (B145761) or indole (B1671886) alkaloids.[1][2] Historically, they are famously known as the active components of "curare," a general term for various arrow poisons used by indigenous peoples of South America for hunting.[1][3] These potent neurotoxins exert their effects by acting as neuromuscular blocking agents, leading to skeletal muscle relaxation and, in sufficient doses, paralysis.[1][3] The pioneering work of researchers like Claude Bernard in the 19th century elucidated their mechanism of action at the myoneural junction.[4] This unique property has led to their adaptation for therapeutic use, particularly as muscle relaxants in anesthesia and surgery since the 1940s.[4] This guide provides a detailed examination of the chemical structures, physicochemical properties, and pharmacological characteristics of key this compound alkaloids, along with relevant experimental methodologies.

Chemical Classification and Structure

Curare preparations are traditionally categorized based on the containers used for their storage:

-

Tube Curare: Primarily derived from plants of the Chondrodendron genus, its principal active component is d-tubothis compound , an isoquinoline alkaloid.[1]

-

Calabash Curare: Obtained from plants of the Strychnos genus, it contains a variety of potent indole alkaloids, with C-toxiferine I being a major constituent.[1]

-

Pot Curare: This type contains a mixture of alkaloids from both Menispermaceae and Loganiaceae plant families.[1]

The fundamental chemical structures of these alkaloids are diverse, but they share key features that contribute to their biological activity. Many are bis-quaternary ammonium (B1175870) compounds, a characteristic crucial for their interaction with the nicotinic acetylcholine (B1216132) receptor.

Physicochemical and Pharmacological Properties of Key this compound Alkaloids

The following tables summarize the quantitative data for some of the most well-studied this compound alkaloids.

| Property | d-tubothis compound | C-curarine I | Toxiferine I |

| Molecular Formula | C₃₇H₄₁N₂O₆⁺ | [C₄₀H₄₄N₄O]²⁺ | [C₄₀H₄₆N₄O₂]²⁺ |

| Molecular Weight ( g/mol ) | 609.7 | 596.8 | 614.8 |

| Melting Point (°C) | 268 (with effervescence) | >350 | Decomposes |

| Solubility | Water: ~50 mg/L (25°C), Soluble in ethanol | Soluble in water and alcohol; practically insoluble in ether and acetone | Highly water-soluble |

| Optical Rotation | [α]D²⁰ -258° (c=0.38, anhydrous salt) | [α]D²⁰ +73.6° (c=1 in water) | Not available |

Table 1: Physicochemical Properties of Selected this compound Alkaloids. [5][6][7][8][9][10][11]

| Alkaloid | Test Species | Route of Administration | LD₅₀ (µg/kg) | Reference |

| d-tubothis compound | Mouse | Intravenous | 140 | [1] |

| Rabbit | Intravenous | 146 | [12] | |

| Dog | Intravenous | 1200 | [1] | |

| Toxiferine | Mouse | Not specified | 23 (LD₁₀₀) | [9] |

Table 2: Acute Toxicity Data (LD₅₀) of Selected this compound Alkaloids.

| Ligand | Receptor/Assay System | IC₅₀/Ki | Reference |

| d-tubothis compound | Torpedo californica muscle-type nAChR | IC₅₀ = 0.39 µM | [13] |

| Embryonic mouse muscle nAChR | IC₅₀ = 41 ± 2 nM | [14] | |

| Human brain nAChR | IC₅₀ > 50 µM | [15] | |

| BBIQA1 (from Matis poison) | Torpedo californica muscle-type nAChR | IC₅₀ = 26.3 µM | [13] |

| BBIQA2 (from Matis poison) | Torpedo californica muscle-type nAChR | IC₅₀ = 8.75 µM | [13] |

Table 3: In Vitro Pharmacological Activity of Selected this compound Alkaloids.

Mechanism of Action: Neuromuscular Blockade

This compound alkaloids are non-depolarizing muscle relaxants that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] By binding to these receptors with an affinity equal to or greater than the endogenous neurotransmitter, acetylcholine (ACh), they prevent the ion channel from opening. This inhibition of ion flow prevents the depolarization of the muscle cell membrane, thereby blocking muscle contraction.[3]

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound alkaloids.

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound alkaloids for the nAChR.

Materials:

-

Tissue preparation rich in nAChRs (e.g., membrane fraction from Torpedo electric organ or cultured cells expressing the receptor).

-

Radioligand (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).

-

Test this compound alkaloid at various concentrations.

-

Non-specific binding competitor (e.g., a high concentration of nicotine (B1678760) or unlabeled d-tubothis compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Methodology:

-

Incubation: In triplicate, incubate the membrane preparation with the radioligand and varying concentrations of the test alkaloid. A set of tubes containing the radioligand and a high concentration of a non-specific competitor is included to determine non-specific binding. A control set with only the radioligand and membrane preparation determines total binding.

-

Equilibration: Allow the mixture to incubate to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test alkaloid concentration. Determine the IC₅₀ value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Assessment of Neuromuscular Blockade: The Rabbit Head-Drop Assay

This bioassay is a classic method to determine the potency of neuromuscular blocking agents.[17][18][19][20]

Materials:

-

Healthy rabbits.

-

Standard solution of a known this compound alkaloid (e.g., d-tubothis compound).

-

Test solution of the this compound alkaloid of interest.

-

Infusion pump and intravenous catheters.

Methodology:

-

Animal Preparation: Acclimate the rabbits to the experimental setup.

-

Catheterization: Place an intravenous catheter in the marginal ear vein for drug administration.

-

Infusion: Infuse the standard or test solution at a constant, slow rate.

-

Endpoint Determination: Observe the rabbit for signs of muscle weakness, particularly the inability to hold its head up (the "head-drop"). The endpoint is reached when the neck muscles are sufficiently relaxed that the head drops and does not return to an erect position.

-

Dose Recording: Record the total volume of the solution infused to reach the endpoint.

-

Potency Calculation: Compare the dose of the test substance required to produce the head-drop to the dose of the standard preparation. This allows for the determination of the relative potency of the test alkaloid.

-

Crossover Design: To improve accuracy, a crossover design can be implemented where animals that received the standard in the first phase are later tested with the test substance, and vice-versa, after an appropriate washout period.[20]

Conclusion

This compound alkaloids represent a fascinating class of natural products with profound physiological effects. Their intricate chemical structures are directly linked to their potent neuromuscular blocking properties, a feature that has been harnessed for significant medical applications. The continued study of these compounds, utilizing detailed experimental protocols as outlined in this guide, is crucial for the discovery of new therapeutic agents and for advancing our understanding of the complex interplay between molecules and biological systems at the neuromuscular junction. The quantitative data presented provides a valuable resource for researchers in pharmacology and drug development, facilitating the comparison and characterization of these important natural toxins.

References

- 1. Curare - Wikipedia [en.wikipedia.org]

- 2. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]

- 4. ccjm.org [ccjm.org]

- 5. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C-Curarine I [drugfuture.com]

- 7. C-Curarine | C40H44N4O+2 | CID 5281386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Tubothis compound (HMDB0015330) [hmdb.ca]

- 9. Toxiferine - Wikipedia [en.wikipedia.org]

- 10. Toxiferine | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toxiferine I | C40H46N4O2+2 | CID 44145551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tubothis compound chloride - Wikipedia [en.wikipedia.org]

- 13. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The rabbit head-drop method for the biological assay of curare and its alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The assay of curare by the rabbit head-drop method. | Semantic Scholar [semanticscholar.org]

- 19. scribd.com [scribd.com]

- 20. pharmacyconcepts.in [pharmacyconcepts.in]

Curarine: A Comprehensive Overview of its Pharmacology and Toxicology

Introduction

Curarine is a prominent alkaloid found in "curare," a general term for various plant-derived arrow poisons used by indigenous peoples of Central and South America.[1][2][3] Historically utilized for hunting, these poisons induce paralysis, leading to asphyxiation in the prey.[1][4] The primary active components of curare are alkaloids, with d-tubothis compound being one of the most significant and well-studied.[1][2] This document provides a detailed technical examination of the pharmacology and toxicology of this compound and its derivatives, intended for researchers, scientists, and professionals in drug development.

Pharmacology

The pharmacological actions of this compound are primarily centered on the peripheral nervous system, specifically at the neuromuscular junction.

Mechanism of Action

This compound functions as a non-depolarizing muscle relaxant.[5] Its primary mechanism involves acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[1][2][5][6] By binding to the same site as the neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, thereby blocking the transmission of nerve impulses to the skeletal muscle.[1][5][7] This binding is reversible, meaning that an increased concentration of ACh can displace this compound from the receptors and overcome its effects.[3][5]

Recent studies have also suggested that d-tubothis compound can stabilize the nAChR in a desensitized-like state, even in the presence of an agonist, further contributing to its blocking effect.[8] Beyond the neuromuscular junction, curare can also affect sympathetic ganglia by blocking the transmission between preganglionic and postganglionic fibers, suggesting it acts wherever acetylcholine is the chemical mediator.[9]

Caption: Mechanism of this compound at the neuromuscular junction.

Pharmacodynamics

The administration of this compound leads to a predictable sequence of skeletal muscle paralysis.[4] The effects typically begin with smaller, rapidly moving muscles, such as those of the eyelids, face, and neck.[4][10] Paralysis then progresses to the muscles of the limbs and abdomen, and finally to the intercostal muscles and the diaphragm, resulting in respiratory failure.[1][4]

Notably, curare does not cross the blood-brain barrier, so consciousness and awareness remain intact until the onset of anoxia.[4][11] It also does not directly affect the heart muscle.[11][12] The onset of action for d-tubothis compound is approximately 5 minutes, with a duration of action between 60 and 120 minutes.[10] One of the significant side effects of d-tubothis compound is the release of histamine (B1213489), which can cause hypotension and bronchospasms.[10]

Pharmacokinetics

This compound and its derivatives are only effective when administered parenterally (e.g., intravenously).[1][10] They are not active when ingested orally because they are not readily absorbed from the gastrointestinal tract.[1][5][12] This property allowed indigenous hunters to safely consume the meat of animals killed with curare-tipped arrows.[4][10][11]

| Pharmacokinetic Parameter | Value (for d-tubothis compound) | Reference |

| Bioavailability | 100% (IV) | [10] |

| Protein Binding | 50% | [10] |

| Elimination Half-life | 1-2 hours | [10] |

| Route of Administration | Parenteral (Intravenous) | [10] |

Toxicology

The toxicity of this compound is a direct extension of its pharmacological effects, with death primarily resulting from respiratory paralysis.

Acute Toxicity

The lethal dose of curare alkaloids varies significantly depending on the specific compound, the animal species, and the route of administration. Female mice have been shown to be significantly more susceptible to curare than males, with an LD50 at least three times lower.[13][14]

| Compound | Species | Route | LD50 | Reference |

| d-tubothis compound | Mouse | Intravenous | 140 µg/kg | [1] |

| d-tubothis compound | Mouse | Intraperitoneal | 3200 µg/kg | [1] |

| d-tubothis compound | Mouse | Subcutaneous | 500 µg/kg | [1] |

| d-tubothis compound | Mouse (male) | Not Specified | 0.75 mg/kg | [13] |

| d-tubothis compound | Mouse (female) | Not Specified | 0.22 mg/kg | [13] |

| d-tubothis compound | Rabbit | Intravenous | 1300 µg/kg | [1] |

| d-tubothis compound | Rabbit | Subcutaneous | 2700 µg/kg | [1] |

| d-tubothis compound | Rabbit | Oral | 270 mg/kg | [1] |

| d-tubothis compound | Dog | Intravenous | 1200 µg/kg | [1] |

| Tubothis compound chloride | Mouse | Intravenous | 0.13 mg/kg | [10] |

| Tubothis compound chloride | Rabbit | Intravenous | 0.146 mg/kg | [10] |

| Tubothis compound | Rat | Intraperitoneal | 210 µg/kg | [15] |

| Tubothis compound | Rat | Intramuscular | 500 µg/kg | [15] |

Note: Data for "curare" is often reported for its principal alkaloid, d-tubothis compound.

Signs and Symptoms of Poisoning

Curare poisoning presents with a clear clinical picture dominated by progressive muscle weakness and paralysis.

| Symptom Category | Specific Signs | Reference |

| Early Signs | Heaviness of eyelids, diplopia (double vision), blurred vision, vertigo, drowsiness, drooping eyelids, loss of speech. | [4][10][16] |

| Progressive Paralysis | Facial muscles, tongue, pharynx, jaw, neck, back, and extremities become relaxed in sequence. | [4][10] |

| Respiratory Effects | Paralysis of intercostal muscles and diaphragm, leading to respiratory failure and asphyxia. | [1][4][16] |

| Cardiovascular | Hypotension (often due to histamine release). The heart is not directly affected. | [4][10][16] |

| Consciousness | Remains unimpaired until oxygen deprivation occurs. | [4][11] |

Treatment and Antidote

Management of curare poisoning is centered on two key principles: respiratory support and pharmacological reversal.

-

Artificial Respiration: Since death is caused by asphyxiation, immediate and continuous artificial ventilation is critical.[1][3] This can maintain oxygen saturation and keep the victim alive until the drug's effects wear off.[1][3][17]

-

Antidote - Acetylcholinesterase (AChE) Inhibitors: The effects of curare can be reversed by administering AChE inhibitors, such as neostigmine, physostigmine, or edrophonium.[1][3][6] These drugs inhibit the enzyme that breaks down acetylcholine in the synaptic cleft.[1][3] The resulting increase in ACh concentration allows it to more effectively compete with the curare molecules at the nAChR, thereby restoring neuromuscular transmission.[1][3]

Caption: Logical flow of curare poisoning and its reversal.

Experimental Protocols

Claude Bernard's Classic Experiment (c. 1857)

This foundational experiment demonstrated that curare's site of action is at the neuromuscular junction, not the nerve or the muscle itself.[1][18]

Methodology:

-

Preparation: A frog was used as the model organism. The blood vessels to one of the frog's legs were ligated, isolating it from the systemic circulation. The sciatic nerve on this ligated side was left intact.

-

Curare Administration: Curare was injected into the frog's general circulation.

-

Stimulation & Observation (Nerve):

-

The sciatic nerve of the curarized, unligated leg was stimulated electrically. No muscle contraction occurred.

-

The sciatic nerve of the ligated leg (protected from curare) was stimulated. The muscle contracted normally, demonstrating the nerve was still capable of conducting an impulse.[9]

-

-

Stimulation & Observation (Muscle): The muscle of the curarized, unligated leg was stimulated directly. It contracted, showing the muscle itself was still functional.[18]

Caption: Workflow of Claude Bernard's experiment on curare.

"Head-drop" Crossover Method

This is a bioassay method used to standardize the potency of curare preparations.[9]

Methodology:

-

Animal Model: Rabbits are typically used.

-

Administration: The curare preparation is administered intravenously to a series of rabbits at different doses.

-

Endpoint: The endpoint is the "head-drop," a sign of neck muscle paralysis where the rabbit can no longer hold its head up.

-

Quantification: The dose required to produce the head-drop in 50% of the animals (ED50) is determined. A "unit" of curare was historically defined by this biological effect.[9]

This method, while historically important, has been largely replaced by more precise chemical and in vitro assays.

References

- 1. Curare - Wikipedia [en.wikipedia.org]

- 2. Curare [medbox.iiab.me]

- 3. Curare: Structure, Properties, Uses & Role in Biology [vedantu.com]

- 4. Curare - Molecule of the Month - August 2024 - JSMol version [chm.bris.ac.uk]

- 5. drugs.com [drugs.com]

- 6. wikiwand.com [wikiwand.com]

- 7. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]

- 8. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccjm.org [ccjm.org]

- 10. Tubothis compound chloride - Wikipedia [en.wikipedia.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. biologyonline.com [biologyonline.com]

- 13. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High gender -specific susceptibility to curare- a neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Curare - Poisoning Center | Pediatric Oncall [pediatriconcall.com]

- 17. Curare | Research Starters | EBSCO Research [ebsco.com]

- 18. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Neuromuscular Junction Blockade by Curarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curarine, a potent alkaloid derived from various South American plants, has a long and storied history, initially as an arrow poison and later as a foundational tool in pharmacology and medicine. Its primary active component, d-tubothis compound, exerts a powerful muscle-relaxant effect by blocking neuromuscular transmission. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's blockade of the neuromuscular junction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental setups.

Mechanism of Action

The primary mechanism of this compound's action is its competitive antagonism of acetylcholine (B1216132) (ACh) at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. In the normal physiological state, the binding of ACh to these receptors triggers a conformational change, opening the ion channel and allowing an influx of cations, primarily Na+, which depolarizes the muscle fiber and initiates contraction.

This compound, specifically d-tubothis compound, binds to the same sites on the nAChR as acetylcholine but does not activate the channel. By occupying these binding sites, it prevents ACh from binding, thereby inhibiting the end-plate potential and subsequent muscle contraction, leading to flaccid paralysis. While competitive antagonism is the principal mechanism, research also suggests that under certain conditions, curare can act as a weak partial agonist and an open channel blocker. Some studies have also indicated potential presynaptic effects, where curare may interfere with the release of acetylcholine from the motor nerve terminal, particularly during high-frequency stimulation.

Signaling Pathway of Neuromuscular Transmission

This compound's Mechanism of Blockade

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of this compound (d-tubothis compound) with the neuromuscular junction.

| Parameter | Value | Species/Preparation | Experimental Condition | Reference |

| Binding Affinity (Ki) | 20 nM | Torpedo AChR | Wild-type receptor | |

| 3.1 nM | Torpedo AChR | αY198F mutant (increased affinity) | ||

| 170 nM | Torpedo AChR | γW55L mutant (decreased affinity) | ||

| Dissociation Constant (for open channel block) | ~0.12 µM | Frog neuromuscular junction | at -70 mV | |

| ~0.02 µM | Frog neuromuscular junction | at -120 mV | ||

| Effective Dose (ED50) | ~0.03 mg/kg (intraperitoneal) | Male C57BL6/J mice | For muscle inactivity | |

| <0.01 mg/kg (intraperitoneal) | Female C57BL6/J mice | For muscle inactivity | ||

| Lethal Dose (LD50) | ~0.04 mg/kg (intraperitoneal) | Male C57BL6/J mice | ||

| ~0.015 mg/kg (intraperitoneal) | Female C57BL6/J mice | |||

| ACh Release | 4-9 x 10-18 mole/impulse-junction | Curarized rat hemidiaphragm | In vitro stimulation | |

| 4-6 x 10-18 mole/impulse-junction | Non-curarized rat hemidiaphragm | In vitro stimulation |

Experimental Protocols

Electrophysiological Recording of End-Plate Potentials and Currents

This protocol is fundamental for studying the postsynaptic effects of this compound.

Objective: To measure the effect of this compound on the amplitude and kinetics of end-plate potentials (EPPs) and end-plate currents (EPCs).

Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or rat diaphragm) is dissected and mounted in a recording chamber perfused with a physiological saline solution.

Methodology:

-

A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.

-

A stimulating electrode is placed on the motor nerve to evoke action potentials.

-

Voltage-Clamp Technique: A two-electrode voltage-clamp is often employed to hold the postsynaptic membrane potential at a constant level, allowing for the direct measurement of the EPCs.

-

Baseline EPPs or EPCs are recorded in response to nerve stimulation.

-

This compound (d-tubothis compound) is added to the perfusing solution at various concentrations.

-

The reduction in the amplitude of the EPPs or EPCs is recorded as a function of this compound concentration.

-

Data analysis can be used to determine the dose-response relationship and the nature of the antagonism (e.g., competitive).

Ligand Binding Assays

These assays are used to determine the binding affinity of this compound to nAChRs.

Objective: To quantify the binding affinity (Ki) of d-tubothis compound to nicotinic acetylcholine receptors.

Preparation: Membranes rich in nAChRs (e.g., from the electric organ of Torpedo electric rays) are isolated and purified.

Methodology:

-

A radiolabeled ligand with known high affinity for the nAChR (e.g., ³H-acetylcholine or α-bungarotoxin) is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled d-tubothis compound are added to compete with the radiolabeled ligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The data are used to construct a competition binding curve, from which the IC50 (the concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50

Principal Alkaloids in Curare Preparations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curare, a collective term for various arrow poisons traditionally used by indigenous peoples of South America, has a rich history in both pharmacology and medicine. Its potent paralytic properties are attributed to a complex mixture of alkaloids that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth overview of the principal alkaloids found in different curare preparations, details on their mechanism of action, and methodologies for their extraction and analysis.

Classification and Composition of Curare Preparations

Historically, curare preparations have been classified based on the containers in which they were stored. This classification also loosely corresponds to the primary plant sources and, consequently, the principal alkaloid content. The three main types are tube curare, pot curare, and calabash curare.[1][2] The various components of curare are organic compounds classified as either isoquinoline (B145761) or indole (B1671886) alkaloids.[1]

Tube Curare

Primarily derived from the bark of Chondrodendron tomentosum and other plants of the Menispermaceae family, tube curare is most known for its principal alkaloid, d-tubocurarine .[1][3] This was the first curare alkaloid to be isolated and is the most extensively studied.[3]

Pot Curare

Pot curare is a mixture derived from plants of both the Menispermaceae and Loganiaceae families. Its primary active components include protothis compound , with protocurine and protocuridine being other identified alkaloids of weaker or no toxicity.[1][2]

Calabash Curare

Prepared from various species of the genus Strychnos (family Loganiaceae), calabash curare's primary toxic constituents are a group of bisindole alkaloids, with C-toxiferine I being a major component.[1][2] Other related alkaloids such as alloferine and toxiferine (B1239995) are also present.[2]

Quantitative Analysis of Principal Alkaloids

The exact concentration of alkaloids in traditional curare preparations can vary significantly due to differences in plant sources, preparation methods, and the addition of other substances. However, modern analytical techniques have allowed for the quantification of these active compounds in both plant materials and prepared extracts.

Table 1: Principal Alkaloids in Curare Preparations and their Botanical Sources

| Curare Type | Principal Alkaloid(s) | Primary Botanical Source(s) | Alkaloid Class |

| Tube Curare | d-Tubothis compound | Chondrodendron tomentosum (Menispermaceae) | Bisbenzylisoquinoline |

| Pot Curare | Protothis compound, Protocurine, Protocuridine | Menispermaceae and Loganiaceae spp. | Not fully characterized |

| Calabash Curare | C-Toxiferine I, Alcuronium (diallylbisnortoxiferine), Toxiferine | Strychnos spp. (Loganiaceae) | Bisindole |

Note: Quantitative data for pot and calabash curare alkaloids in traditional preparations is scarce and highly variable.

Mechanism of Action: Neuromuscular Blockade

The paralytic effect of curare alkaloids is primarily due to their action as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.

Signaling Pathway at the Neuromuscular Junction

Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber membrane. This binding opens the ion channel of the receptor, leading to an influx of sodium ions and depolarization of the muscle membrane, which in turn initiates muscle contraction.

Curare alkaloids, such as d-tubothis compound, have a high affinity for the nAChR but lack intrinsic efficacy. They bind to the same site as ACh, thereby preventing the neurotransmitter from binding and activating the receptor. This competitive inhibition blocks neuromuscular transmission, leading to flaccid paralysis.

Diagram of Neuromuscular Junction Signaling Pathway

Caption: Competitive antagonism of curare alkaloids at the nAChR.

Experimental Protocols

The isolation and quantification of curare alkaloids involve a multi-step process, including extraction, purification, and analytical determination.

General Alkaloid Extraction from Plant Material

A general procedure for the extraction of alkaloids from plant material is as follows:

-

Sample Preparation: The plant material (e.g., bark of Chondrodendron tomentosum or Strychnos species) is dried and finely powdered to increase the surface area for extraction.[4]

-

Extraction: The powdered material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, often with the aid of techniques like pressurized solvent extraction to improve efficiency.[4]

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the basic alkaloids, making them water-soluble.[5]

-

This aqueous solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.[5]

-

The pH of the aqueous phase is then adjusted to be alkaline (pH 8-10) with a base like ammonia. This deprotonates the alkaloids, making them soluble in organic solvents.[5]

-

The alkaloids are then extracted into an organic solvent (e.g., dichloromethane).[5]

-

-

Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.[5]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the separation and quantification of curare alkaloids.[6][7]

-

Stationary Phase: A reversed-phase C18 column is commonly employed.[8][9]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[8][9] A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of the complex mixture of alkaloids.[8]

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the target alkaloids (e.g., 250 nm for some Strychnos alkaloids).[8]

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using standards of known concentrations.[10]

Diagram of Experimental Workflow for Alkaloid Analysis

References

- 1. Curare - Wikipedia [en.wikipedia.org]

- 2. Curare [medbox.iiab.me]

- 3. Tubothis compound | chemical compound | Britannica [britannica.com]

- 4. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

- 8. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]

- 9. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

A Technical Guide to the Botanical Origin of Curarine from Chondrodendron tomentosum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the botanical origins, chemical composition, and extraction methodologies of curarine and its related alkaloids from Chondrodendron tomentosum. It is intended to serve as a technical resource for professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Introduction: The Genesis of a Muscle Relaxant

Chondrodendron tomentosum, a woody vine native to the Amazon rainforest, is the principal botanical source of the paralyzing arrow poison known as curare. For centuries, indigenous tribes of South America utilized preparations from this plant for hunting. The physiologically active components are primarily isoquinoline (B145761) alkaloids, with the most significant being (+)-tubothis compound, which has played a pivotal role in modern medicine as a skeletal muscle relaxant. This alkaloid and its derivatives block nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, inducing muscle relaxation. This guide delineates the journey from the plant's biology to the isolation of its key chemical constituents.

Botanical Profile: Chondrodendron tomentosum

Chondrodendron tomentosum, belonging to the Menispermaceae family, is a large, climbing liana found predominantly in the upper Amazon basin, including parts of Brazil, Colombia, Peru, and Ecuador.

-

Morphology: The plant is characterized by its large, heart-shaped leaves that can measure 10-20 cm in both length and width. The undersides of these leaves are covered in fine, downy hairs, giving them a felt-like texture and inspiring the species name tomentosum (Latin for "hairy").

-

Stems: The stems are notable for their thickness, growing up to 10 cm in diameter, and exhibit a unique wheel-like pattern of concentric woody rings in cross-section.

-

Taxonomy: The classification of Chondrodendron tomentosum is as follows:

-

Kingdom: Plantae

-

Order: Ranunculales

-

Family: Menispermaceae

-

Genus: Chondrodendron

-

Species: C. tomentosum

-

Active Constituents: Alkaloids of Curare

The paralytic activity of curare from C. tomentosum is attributed to a complex mixture of bisbenzylisoquinoline alkaloids. The primary and most studied of these is (+)-tubothis compound, a quaternary ammonium (B1175870) compound. While the term "this compound" is sometimes used, it often refers to a less-defined mixture of alkaloids or other specific compounds depending on the historical context. The most clinically significant alkaloid isolated from this plant is (+)-tubothis compound chloride.

The concentration of active alkaloids can vary based on the specific plant part, geographical location, and time of harvest. The stems and bark are the primary materials used for extraction.

| Alkaloid | Plant Part | Typical Yield (% of Dry Weight) | Reference |

| (+)-Tubothis compound | Stem/Bark | 0.5% - 2.0% | King (1935) |

| Total Alkaloids | Stem/Bark | 3.0% - 5.0% | Wintersteiner & Dutcher (1943) |

| Chondrocurine | Stem/Bark | Variable, typically less than Tubothis compound | Dutcher (1946) |

| Isochondrodendrine | Stem/Bark | Variable | Dutcher (1951) |

Note: Historical data is provided. Yields can vary significantly.

Biosynthesis of (+)-Tubothis compound

The biosynthesis of bisbenzylisoquinoline alkaloids like (+)-tubothis compound is a complex enzymatic process. It originates from the amino acid tyrosine, which is converted into two key benzylisoquinoline units: R- and S-N-methylcoclaurine. An oxidative coupling reaction then links these two units to form the characteristic bisbenzylisoquinoline scaffold.

How does Curarine induce muscle paralysis?

An In-depth Technical Guide to Curarine-Induced Muscle Paralysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and its primary active alkaloid d-tubothis compound, represents the archetypal non-depolarizing neuromuscular blocking agent.[1] Its profound and reversible muscle-relaxant properties, originally discovered through its use as an arrow poison by South American indigenous peoples, have been foundational to the development of modern anesthesiology and the study of neuromuscular physiology.[2][3] This document provides a detailed technical examination of the molecular mechanisms by which this compound induces muscle paralysis. It focuses on its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, presenting quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism by which this compound and its derivatives, such as d-tubothis compound, induce muscle paralysis is through competitive antagonism of acetylcholine (ACh) at the postsynaptic nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[4][5]

1.1 The Neuromuscular Junction and Signal Transmission

Under normal physiological conditions, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of Ca²⁺ ions, leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of acetylcholine into the synaptic cleft. ACh then diffuses across the cleft and binds to nAChRs on the muscle fiber membrane.[6]

The muscle-type nAChR is a pentameric ligand-gated ion channel composed of four distinct subunits arranged as (α1)₂β1γδ (fetal) or (α1)₂β1εδ (adult).[7][8] It possesses two non-equivalent binding sites for ACh, located at the interfaces between the α and γ (or ε) subunits and the α and δ subunits.[7][9] The binding of two ACh molecules induces a conformational change in the receptor, opening its central pore and allowing an influx of Na⁺ ions. This influx depolarizes the motor endplate, generating an end-plate potential (EPP). If the EPP reaches a sufficient threshold, it triggers a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[1][6]

1.2 this compound's Molecular Intervention

d-tubothis compound, a benzylisoquinoline alkaloid, possesses a structural motif, including quaternary ammonium (B1175870) ions, that allows it to bind with high affinity to the same sites on the nAChR as acetylcholine.[2][10] By occupying these binding sites, this compound acts as a competitive antagonist, physically preventing ACh from binding and activating the receptor.[2]

Unlike ACh, the binding of this compound does not induce the conformational change required to open the ion channel.[2] Consequently, it prevents the influx of Na⁺ and the depolarization of the motor endplate.[4] This blockade of neuromuscular transmission inhibits the muscle's ability to respond to nerve impulses, resulting in flaccid paralysis.[5] The effect begins in smaller, rapidly moving muscles (eyes, ears, toes) and progresses to larger muscles of the limbs and neck, and finally to the intercostal muscles and the diaphragm, leading to respiratory paralysis in sufficient doses.[5][11]

1.3 Reversibility and Competitive Nature

The binding of d-tubothis compound to the nAChR is reversible.[2] The blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved by administering acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) or physostigmine.[2][12] These agents prevent the breakdown of ACh, allowing its concentration to rise and successfully compete with this compound for receptor binding sites, thereby restoring neuromuscular transmission.[12][13]

While competitive antagonism is the principal mechanism, some studies have suggested that under certain conditions, curare may also exhibit other minor effects, such as acting as a weak partial agonist at fetal-type receptors or directly blocking the open ion channel, though these are not its primary paralytic actions.[14][15]

Quantitative Data

The following tables summarize key quantitative parameters for d-tubothis compound.

Table 1: Pharmacodynamic Potency of d-Tubothis compound

| Parameter | Receptor/System | Value | Reference |

|---|---|---|---|

| IC₅₀ | Embryonic Mouse Muscle nAChR | 41 ± 2 nM | [16] |

| IC₅₀ | Nicotinic Acetylcholine Receptor α1 subunit | 43 - 82 nM | [17] |

| IC₅₀ | Bovine Adrenal Nicotinic Receptors | 0.7 (0.5-0.9) µM | [18] |

| Cpss(50) (Adults) | EMG Twitch Height Depression | 0.53 ± 0.14 µg/ml | [19] |

| Cpss(50) (Infants) | EMG Twitch Height Depression | 0.27 ± 0.06 µg/ml |[19] |

Cpss(50): Plasma concentration at steady-state producing 50% paralysis.

Table 2: Receptor Binding Kinetics of d-Tubothis compound (Embryonic Mouse Muscle nAChR)

| Parameter | Description | Value | Reference |

|---|---|---|---|

| l_on | Association Rate Constant | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | [16] |

| l_off | Dissociation Rate Constant | 5.9 ± 1.3 s⁻¹ | [16] |

| K_d (calculated) | Equilibrium Dissociation Constant (l_off/l_on) | ~49 nM |[16] |

Table 3: Pharmacokinetic Parameters of d-Tubothis compound in Adults

| Parameter | Description | Value | Reference |

|---|---|---|---|